1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is a complex heterocyclic compound that features a fused ring system incorporating both imidazole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitroaniline with a suitable quinoxaline derivative under acidic conditions, followed by allylation of the resulting intermediate . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-Allyl-2-(4-aminophenyl)-1H-imidazo[4,5-b]quinoxaline.
Reduction: 1-Allyl-2-(4-aminophenyl)-1H-imidazo[4,5-b]quinoxaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-Allyl-2-(4-aminophenyl)-1H-imidazo[4,5-b]quinoxaline
- 2-(4-Nitrophenyl)-1H-imidazo[4,5-b]quinoxaline
- 1-Allyl-2-phenyl-1H-imidazo[4,5-b]quinoxaline
Uniqueness: 1-Allyl-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline is unique due to the presence of both an allyl group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(4-nitrophenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-2-11-22-17(12-7-9-13(10-8-12)23(24)25)21-16-18(22)20-15-6-4-3-5-14(15)19-16/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZLGBONZTWLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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